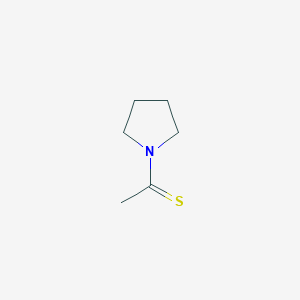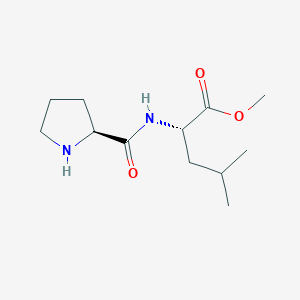
L-Leucine, L-prolyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, L-prolyl-, methyl ester is a compound that combines the amino acids L-leucine and L-proline with a methyl ester group. This compound is often used in peptide synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Leucine, L-prolyl-, methyl ester can be synthesized through the esterification of L-leucine and L-proline. The reaction typically involves the use of methanol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acids to their methyl ester derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, L-prolyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
L-Leucine, L-prolyl-, methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
L-Leucine, L-prolyl-, methyl ester exerts its effects through several mechanisms:
Receptor-Mediated Endocytosis: The compound is taken up by cells via receptor-mediated endocytosis.
Lysosomal Conversion: Once inside the cell, it is converted into larger oligomers by dipeptidyl peptidase I in lysosomes.
Lysosomal Rupture: The conversion products cause lysosomal rupture, leading to the release of enzymes that induce apoptosis.
Caspase Activation: The release of lysosomal enzymes activates caspase-3-like proteases, leading to DNA fragmentation and cell death.
Comparaison Avec Des Composés Similaires
L-Leucine, L-prolyl-, methyl ester can be compared with other similar compounds:
L-Leucine methyl ester: Similar in structure but lacks the proline component.
L-Proline methyl ester: Contains proline but not leucine.
L-Leucyl-L-leucine methyl ester: Contains two leucine residues instead of leucine and proline.
These compounds share some chemical properties but differ in their biological activities and applications. This compound is unique due to its combination of leucine and proline, which imparts distinct properties and applications .
Propriétés
Numéro CAS |
42382-99-0 |
|---|---|
Formule moléculaire |
C12H22N2O3 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
methyl (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(12(16)17-3)14-11(15)9-5-4-6-13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
Clé InChI |
HSPZQEUPIFQDCJ-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CC(C)CC(C(=O)OC)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
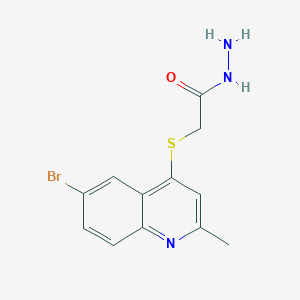
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
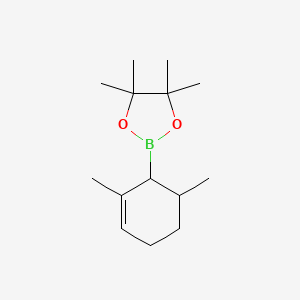
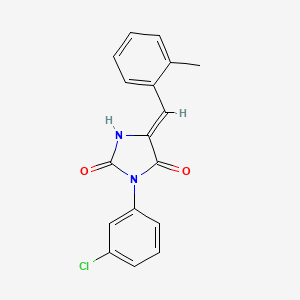

![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
